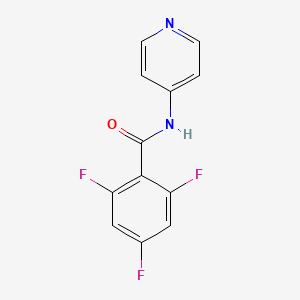

2,4,6-Trifluoro-N-(4-pyridinyl)benzamide

Description

2,4,6-Trifluoro-N-(4-pyridinyl)benzamide is a fluorinated benzamide derivative characterized by a trifluorinated benzene ring linked via an amide bond to a 4-pyridinyl group. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the electron-withdrawing fluorine atoms .

Properties

CAS No. |

501442-60-0 |

|---|---|

Molecular Formula |

C12H7F3N2O |

Molecular Weight |

252.19 g/mol |

IUPAC Name |

2,4,6-trifluoro-N-pyridin-4-ylbenzamide |

InChI |

InChI=1S/C12H7F3N2O/c13-7-5-9(14)11(10(15)6-7)12(18)17-8-1-3-16-4-2-8/h1-6H,(H,16,17,18) |

InChI Key |

MOBQSIYZJKKEBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1NC(=O)C2=C(C=C(C=C2F)F)F |

Origin of Product |

United States |

Preparation Methods

Route I: Stepwise Synthesis via Hydrobromide and Ammonia Substitution

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| i. | Reductive amination of piperidine-4-carboxylic acid | Formaldehyde, formic acid, aqueous HCl, water distillation, acetonitrile | 1-methylpiperidine-4-carboxylic acid hydrochloride (solid) |

| ii. | Chlorination of acid to acid chloride | Thionyl chloride in chlorobenzene | 1-methylpiperidine-4-carboxylic acid chloride |

| iii. | Amide formation with diethylamine | N,N-diethylamine, triethylamine, chlorobenzene, aqueous HCl in isopropanol | N,N-diethyl-1-methyl-piperidine-4-carboxamide hydrate hydrochloride (solid) |

| iv. | Base treatment and phase separation | Aqueous NaOH, methyl-tert-butyl ether (MTBE) | N,N-diethyl-1-methyl-piperidine-4-carboxamide |

| v. | Lithiation and coupling with 6-bromo-2-pyridine | (6-bromo-2-pyridyl)lithium, MTBE, extraction with water and n-butanol | (6-bromo-2-pyridyl)-(1-methyl-4-piperidyl)methanone |

| vi. | Hydrobromide salt formation | Aqueous HBr, n-butanol extraction | (6-bromo-2-pyridyl)-(1-methyl-4-piperidyl)methanone hydrobromide (solid) |

| vii. | Ammonia substitution with Cu2O catalysis | NH3 in ethylene glycol, Cu2O catalyst, ~80 °C, 2 hr | (6-amino-2-pyridyl)-(1-methyl-4-piperidyl)methanone dihydrate dihydrochloride (solid) |

| viii. | Base treatment and phase separation | NaOH, chlorobenzene, ~54 °C | (6-amino-2-pyridyl)-(1-methyl-4-piperidyl)methanone |

| ix. | Acylation with 2,4,6-trifluorobenzoyl chloride | 2,4,6-trifluorobenzoyl chloride, chlorobenzene, ~100 °C, 4 hr | 2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)-2-pyridyl]benzamide hydrochloride (solid) |

| x. | Neutralization and purification | Saturated aqueous Na2CO3, MTBE, SiO2 treatment, carbon treatment, ethanol dilution | Pure 2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)-2-pyridyl]benzamide |

| xi. | Salt formation with succinic acid | Succinic acid in ethanol, ~55 °C, ≥3 hr | 2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)-2-pyridyl]benzamide hemisuccinate (solid) |

This route emphasizes controlled crystallization and impurity rejection, yielding high-purity intermediates and final product suitable for pharmaceutical use.

Route II: Palladium-Catalyzed Coupling Approach

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| i. to iv. | Same as Route I (steps i-iv) | Identical | Same intermediates |

| v. | Coupling with (6-bromo-2-pyridyl)lithium | MTBE, water, n-butanol extraction | (6-bromo-2-pyridyl)-(1-methyl-4-piperidyl)methanone |

| vi. | Hydrobromide salt formation | Aqueous HBr, n-butanol extraction | Hydrobromide salt |

| vii. | Base treatment with KOH in biphasic water/toluene | Solid KOH, ~3 hr | Regenerated (6-bromo-2-pyridyl)-(1-methyl-4-piperidyl)methanone |

| viii. | Palladium-catalyzed amide coupling | 2,4,6-trifluorobenzamide, toluene, K2CO3, Pd(OAc)2, Xantphos, ~70 °C, 12 hr | 2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)-2-pyridyl]benzamide solution |

| ix. | Salt formation with succinic acid | Succinic acid in ethanol, ~55 °C, 3 hr | Hemisuccinate salt (solid) |

This route utilizes Pd-catalyzed amide bond formation, providing an alternative synthetic pathway with potential advantages in impurity profiles and reaction control.

Key Process Parameters and Considerations

| Parameter | Route I | Route II | Notes |

|---|---|---|---|

| Solvent for acid chloride formation | Chlorobenzene | Chlorobenzene | Avoids degradation seen with THF at scale |

| Temperature for acylation | ~100 °C | ~70 °C (Pd-catalyzed) | Controlled heating critical for yield |

| Water content control | Karl-Fischer analysis ≤0.1-0.3% | Same | Ensures purity and crystallization control |

| Scale | ≥1 kg to ≥100 kg | Same | Process scale suitable for GMP production |

| Salt formation | Succinic acid in ethanol | Succinic acid in ethanol | Provides stable hemisuccinate salt form |

Intermediates and Their Characteristics

- (6-amino-2-pyridyl)-(1-methyl-4-piperidyl)methanone dihydrate dihydrochloride : A novel, stable crystalline intermediate with improved purity and controlled crystallization properties, critical for downstream synthesis.

- 2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)-2-pyridyl]benzamide hydrochloride : Precursor to the final salt forms, isolated as a solid with high purity.

Pharmaceutical Salt Forms and Formulations

- Hemisuccinate Salt : Prepared by reaction with succinic acid; offers improved solubility and stability; suitable for oral and parenteral formulations.

- Acetate Salt : Also prepared for parenteral use, including subcutaneous injection; formulations buffered with acetic acid at pH 6.0-7.5 have been developed for high-concentration injectable solutions (10–200 mg/mL) for migraine treatment.

Summary Table of Preparation Routes

| Aspect | Route I | Route II |

|---|---|---|

| Starting material | Piperidine-4-carboxylic acid | Piperidine-4-carboxylic acid |

| Key intermediate formation | Via hydrobromide and ammonia substitution | Via Pd-catalyzed amide coupling |

| Acid chloride formation solvent | Chlorobenzene | Chlorobenzene |

| Final salt formation | Succinic acid in ethanol | Succinic acid in ethanol |

| Scale suitability | Process scale (≥1 kg to ≥100 kg) | Process scale (≥1 kg to ≥100 kg) |

| Advantages | Controlled crystallization, impurity rejection | Potential for fewer steps, catalytic coupling |

| Yield range | 10–46% overall (9 steps) | Comparable, optimized for large scale |

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trifluoro-N-(4-pyridinyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more of the fluorine atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The pyridinyl group can engage in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the fluorine atoms, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

2,4,6-Trifluoro-N-(4-pyridinyl)benzamide has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 2,4,6-Trifluoro-N-(4-pyridinyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and the pyridinyl moiety contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Key Structural Insights :

- The trifluoro substitution in 2,4,6-Trifluoro-N-(4-pyridinyl)benzamide and lasmiditan enhances binding to hydrophobic enzyme pockets, as seen in lasmiditan’s high affinity for 5-HT1F receptors .

- The pyridinoyl-piperidine moiety in lasmiditan introduces conformational rigidity, critical for receptor selectivity, whereas the simpler 4-pyridinyl group in the target compound may limit target specificity .

- The triazole ring in N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide improves antimicrobial activity by facilitating hydrogen bonding with bacterial enzymes .

Pharmacological and Functional Comparisons

Enzyme Inhibition

- Lasmiditan: Binds 5-HT1F receptors with nanomolar affinity (Ki = 2.3 nM), avoiding vasoconstrictive effects associated with triptans .

- Sulfamoyl benzamides : Activate glucokinase via H-bond interactions (e.g., 3.1–3.4 Å distance between amide carbonyl and Arg63) .

- Benzamide trimethoprim derivatives : Inhibit human dihydrofolate reductase (hDHFR) with IC50 values comparable to methotrexate (0.1–1 µM range) .

Antimicrobial Activity

- N-[5-(4-Pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide : Exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli at 50 mg/mL, with synergistic effects from co-occurring compounds (pyruvic acid, methyloacetone) .

- 2,4,6-Trifluoro-N-(4-pyridinyl)benzamide: No direct antimicrobial data, but fluorinated benzamides generally show enhanced membrane permeability .

Clinical and Regulatory Status

- N-[5-(4-Pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide : Investigated in plant extracts for natural product-based antimicrobials .

Biological Activity

2,4,6-Trifluoro-N-(4-pyridinyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. Characterized by a trifluoromethyl group and a pyridine moiety attached to a benzamide structure, this compound has been investigated for various therapeutic applications, particularly in medicinal chemistry. Its molecular formula is CHFNO, with a molecular weight of approximately 268.2 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity and biological activity, making it a candidate for further research.

The biological activity of 2,4,6-trifluoro-N-(4-pyridinyl)benzamide is primarily attributed to its interactions with specific biological targets. Research indicates that the compound exhibits significant binding affinity to various receptors, including serotonin receptors and vascular endothelial growth factor receptor-2 (VEGFR-2).

Binding Affinity Studies

- Serotonin Receptors : Interaction studies have shown that the compound binds effectively to serotonin receptors, which are crucial in regulating mood and anxiety.

- VEGFR-2 Inhibition : Molecular docking studies have demonstrated that 2,4,6-trifluoro-N-(4-pyridinyl)benzamide can inhibit VEGFR-2 with an IC value of approximately 65 nM. This inhibition is significant for cancer therapies as VEGFR-2 plays a vital role in angiogenesis.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of 2,4,6-trifluoro-N-(4-pyridinyl)benzamide:

| Study | Biological Activity | IC Value | Cell Lines Tested | Comments |

|---|---|---|---|---|

| Study 1 | VEGFR-2 Inhibition | 65 nM | HepG2 (liver), MCF-7 (breast) | Potent cytotoxic properties observed |

| Study 2 | Serotonin Receptor Binding | Not specified | Various | Potential mood regulation effects |

| Study 3 | Anticancer Activity | 21 μM (HepG2), 26 μM (MCF-7) | HepG2, MCF-7 | High selectivity indices against normal cells |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

VEGFR-2 Inhibition and Cancer Treatment :

- In vitro studies demonstrated that 2,4,6-trifluoro-N-(4-pyridinyl)benzamide significantly reduced cell viability in HepG2 and MCF-7 cancer cell lines. The selectivity indices indicated that the compound was more effective against cancer cells compared to normal cells.

-

Potential as an Antidepressant :

- Preliminary studies on serotonin receptor binding suggest that this compound may have antidepressant-like effects. Further investigations are required to explore its efficacy in clinical settings.

Safety and Toxicity Profile

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis has been conducted to evaluate the safety profile of 2,4,6-trifluoro-N-(4-pyridinyl)benzamide. The results indicate favorable characteristics:

- Low blood-brain barrier permeability suggests reduced central nervous system side effects.

- Good intestinal absorption levels indicate potential for oral bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.